molecular formula C19H20N2O2 B2999381 3-(3,5-dimethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one CAS No. 687580-80-9

3-(3,5-dimethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No.: B2999381
CAS No.: 687580-80-9
M. Wt: 308.381
InChI Key: UTVVKZYDGDZOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the κ-opioid receptor (KOR) . The KOR is a type of opioid receptor that binds endogenous opioid peptides known as dynorphins . The activation of KOR can produce analgesic effects, but it is also associated with side effects such as dysphoria and hallucinations .

Mode of Action

This compound acts as a selective antagonist of the KOR . It binds to the KOR and blocks its activation by dynorphins . This prevents the downstream effects of KOR activation, which can include analgesia, sedation, and changes in mood .

Biochemical Pathways

The antagonism of the KOR by this compound affects the opioid signaling pathway . By blocking the activation of the KOR, it can prevent the inhibition of adenylate cyclase and the subsequent decrease in cyclic AMP levels . This can affect various downstream effects, including the opening of potassium channels and the closing of calcium channels .

Pharmacokinetics

The compound is taken by mouth and has a bioavailability of 25% . It has a relatively long half-life of 30 to 40 hours , suggesting that it remains in the body for a significant period of time after administration . This could potentially allow for less frequent dosing .

Result of Action

By acting as a KOR antagonist, this compound can potentially counteract the effects of KOR activation . This includes the potential to alleviate symptoms of conditions such as depression and anxiety, which have been linked to KOR activation .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its bioavailability can be affected by factors such as the presence of food in the stomach at the time of administration . Additionally, its stability and efficacy may be influenced by factors such as temperature and pH .

Properties

IUPAC Name

10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-12-8-13(2)10-14(9-12)21-18(22)20-16-11-19(21,3)23-17-7-5-4-6-15(16)17/h4-10,16H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVVKZYDGDZOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)NC3CC2(OC4=CC=CC=C34)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.